molecular formula C12H14F3NO B13040419 (R)-3-(4-(Trifluoromethyl)benzyl)morpholine

(R)-3-(4-(Trifluoromethyl)benzyl)morpholine

Cat. No.: B13040419
M. Wt: 245.24 g/mol
InChI Key: KTZJLUZNWTZOQG-LLVKDONJSA-N
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Description

®-3-(4-(Trifluoromethyl)benzyl)morpholine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a morpholine ring. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(Trifluoromethyl)benzyl)morpholine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-3-(4-(Trifluoromethyl)benzyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Trifluoromethyl)benzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-3-(4-(Trifluoromethyl)benzyl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(4-(Trifluoromethyl)benzyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • Trifluoromethyl phenyl sulfone
  • Trifluoromethylated aromatic and alkyl compounds

Uniqueness

®-3-(4-(Trifluoromethyl)benzyl)morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

(3R)-3-[[4-(trifluoromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-17-6-5-16-11/h1-4,11,16H,5-8H2/t11-/m1/s1

InChI Key

KTZJLUZNWTZOQG-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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